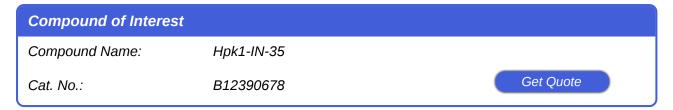


Application Notes and Protocols for Hpk1-IN-35 in Syngeneic Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **Hpk1-IN-35**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in syngeneic mouse models for immuno-oncology research. The following sections detail the mechanism of action of HPK1 inhibition, protocols for in vivo studies, and expected outcomes with supporting data.

Introduction to HPK1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] It is predominantly expressed in hematopoietic cells.[1] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1] This phosphorylation event leads to the attenuation of downstream signaling cascades, ultimately dampening T-cell activation and effector functions. In the tumor microenvironment, this negative regulation can impede an effective antitumor immune response.

Hpk1-IN-35 and other similar small molecule inhibitors are designed to block the kinase activity of HPK1. By inhibiting HPK1, these compounds prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell-mediated anti-tumor immunity.[1] This mechanism of action makes HPK1 a compelling target for cancer immunotherapy, with the

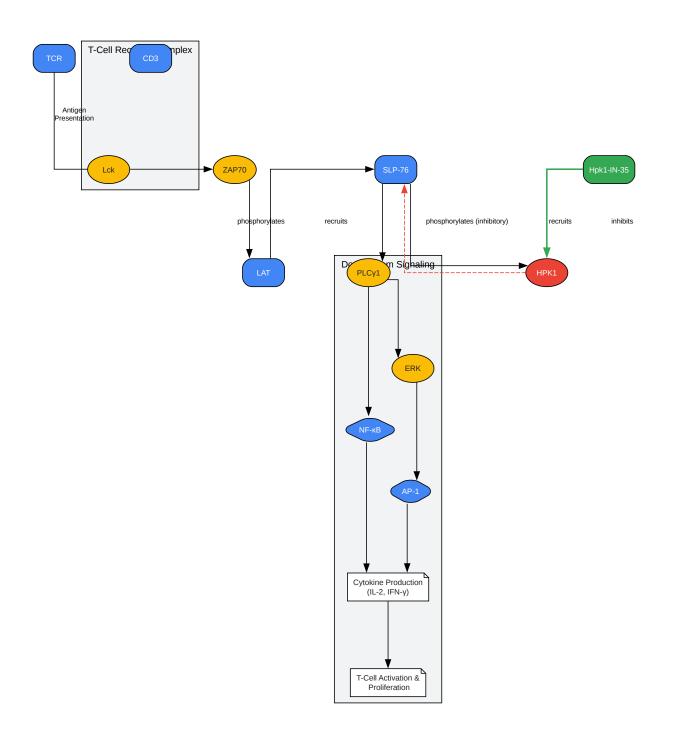


potential to be used as a monotherapy or in combination with other immunotherapies like checkpoint inhibitors.

Hpk1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and how its inhibition can lead to enhanced T-cell activation.





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HPK1 signaling pathway in T-cell activation.



Quantitative Data from Syngeneic Mouse Model Studies

The following tables summarize the in vivo efficacy and pharmacokinetic properties of representative HPK1 inhibitors in various syngeneic mouse models.

Table 1: Tumor Growth Inhibition (TGI) in Syngeneic Mouse Models

Compound	Mouse Model	Dosing	TGI (Monothera py)	TGI (Combinati on with anti-PD-1)	Reference
Novel HPK1 Inhibitor	CT26	30 mg/kg p.o. (BID)	42%	95%	[2]
BB3008	CT26	Not Specified	Significant	Not Specified	[3]
BB3008	Нера 1-6	Not Specified	Significant	Not Specified	[3]
BB3008	4T1	Not Specified	Significant	Not Specified	[3]
BB3008	MC38	Not Specified	Not Specified	Significant	[3]
Compound 5i	MC38	Not Specified	Not Specified	Synergistic Effect	[4]
Compound 5i	CT26	Not Specified	Not Specified	Synergistic Effect	[4]
DS21150768	Multiple Models	Not Specified	Tumor Growth Suppression	Tumor Growth Suppression	[5]

Table 2: Pharmacokinetic and Pharmacodynamic Properties of HPK1 Inhibitors in Mice



Compound	Parameter	Value	Administration	Reference
Novel HPK1 Inhibitor	Half-life (t½)	0.6 hours	1 mg/kg i.v.	[2]
Cmax	1801 ng/mL	10 mg/kg p.o.	[2]	_
Oral Bioavailability (F)	116%	10 mg/kg p.o.	[2]	_
pSLP76 Inhibition	50% inhibition maintained for 24h	100 mg/kg p.o.	[2]	_
Compound 5i	Oral Bioavailability (F)	27-49%	Not Specified	[4]
Hpk1-IN-21	Oral Bioavailability (F)	13%	25 mg/kg p.o.	[6]
DS21150768	Oral Bioavailability	Orally Bioavailable	Not Specified	[5]

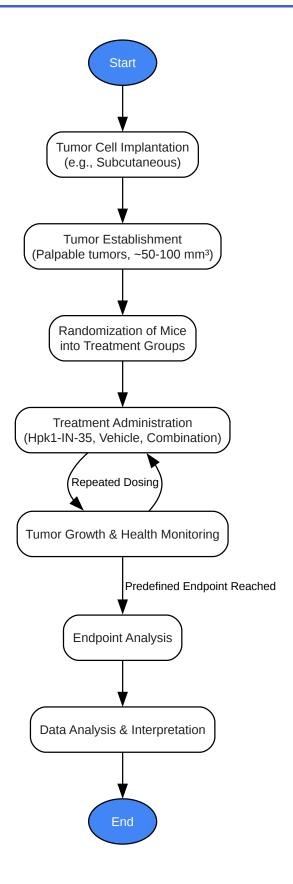
Experimental Protocols

The following are detailed protocols for conducting in vivo studies with **Hpk1-IN-35** in a syngeneic mouse model.

Experimental Workflow

The diagram below outlines the general workflow for a syngeneic mouse model study evaluating an HPK1 inhibitor.





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General experimental workflow for in vivo studies.



Protocol 1: Preparation of Hpk1-IN-35 for In Vivo Administration

Materials:

- Hpk1-IN-35 powder
- Vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water, or as specified for the compound)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Sterile syringes and needles

Procedure:

- Calculate the required amount of Hpk1-IN-35 based on the desired dose (e.g., mg/kg) and the number and weight of the mice.
- Weigh the **Hpk1-IN-35** powder accurately and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of the vehicle to the tube to achieve the desired final concentration.
- Vortex the mixture vigorously for 1-2 minutes to suspend the compound.
- If the compound does not fully suspend, sonicate the mixture in a water bath for 5-10 minutes.
- Visually inspect the suspension to ensure it is homogenous before each administration.
 Prepare fresh daily.



Protocol 2: Syngeneic Tumor Model Establishment and Treatment

Materials:

- Syngeneic mouse strain (e.g., C57BL/6, BALB/c)
- Syngeneic tumor cell line (e.g., MC38, CT26, B16F10)
- Cell culture medium and supplements
- Trypsin-EDTA
- Phosphate-buffered saline (PBS), sterile
- Hemocytometer or automated cell counter
- Sterile syringes (1 mL) and needles (25-27 gauge)
- Calipers
- **Hpk1-IN-35** formulation (from Protocol 1)
- Vehicle control
- Optional: anti-PD-1 antibody or other combination agent

Procedure:

- · Cell Culture and Preparation:
 - Culture the chosen tumor cell line according to standard protocols.
 - On the day of implantation, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10⁶ cells/100 μL). Ensure high cell viability (>95%).
- Tumor Implantation:



- Subcutaneously inject the cell suspension into the flank of the mice.
- Tumor Growth Monitoring and Randomization:
 - Monitor the mice daily for tumor growth.
 - Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, Hpk1-IN-35, Hpk1-IN-35 + anti-PD-1).
 - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
- Treatment Administration:
 - Administer Hpk1-IN-35 via the appropriate route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule (e.g., once or twice daily).[7]
 - Administer the vehicle control to the control group following the same schedule.
 - For combination studies, administer the additional therapeutic agent (e.g., anti-PD-1 antibody via intraperitoneal injection) according to its established protocol.
- Endpoint and Tissue Collection:
 - Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint, or for a specified duration.
 - At the end of the study, euthanize the mice and collect tumors, spleens, and tumordraining lymph nodes for further analysis (e.g., flow cytometry, immunohistochemistry, gene expression analysis).

Protocol 3: Pharmacodynamic Analysis of pSLP76 Inhibition

Materials:

Blood collection tubes (e.g., with EDTA)



- · Red blood cell lysis buffer
- FACS buffer (PBS with 2% FBS)
- · Fixation/permeabilization buffers
- Fluorochrome-conjugated antibodies against mouse CD3, CD4, CD8, and phospho-SLP76 (Ser376)
- Flow cytometer

Procedure:

- Sample Collection:
 - Collect blood from mice at various time points after Hpk1-IN-35 administration.
- · Cell Staining:
 - Perform red blood cell lysis.
 - Stain for surface markers (CD3, CD4, CD8).
 - Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
 - Stain for intracellular phospho-SLP76.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Analyze the data by gating on CD4+ and CD8+ T-cell populations and quantifying the level of pSLP76 expression.

Conclusion

The inhibition of HPK1 with small molecules like **Hpk1-IN-35** presents a promising strategy to enhance anti-tumor immunity. The protocols and data provided herein offer a framework for



researchers to effectively design and execute preclinical studies in syngeneic mouse models to evaluate the therapeutic potential of HPK1 inhibitors. Careful consideration of the experimental design, including the choice of tumor model, dosing regimen, and endpoint analyses, is crucial for obtaining robust and translatable results.

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